molecular formula C20H27NO2 B3061173 (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol CAS No. 60413-79-8

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol

Cat. No.: B3061173
CAS No.: 60413-79-8
M. Wt: 313.4 g/mol
InChI Key: DYZKECRYCBBYFI-GJCUDGATSA-N
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Description

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound is of interest due to its unique structure, which includes an isoxazole ring fused to a steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Functional Group Modifications: Introduction of hydroxyl groups, double bonds, and other functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

    Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying steroid hormone pathways and interactions.

    Medicine: Potential therapeutic applications due to its steroidal nature.

    Industry: Use in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with similar structural features.

    Dianabol (Methandrostenolone): A synthetic anabolic steroid with a similar backbone.

    Stanozolol: Another synthetic steroid with a fused isoxazole ring.

Uniqueness

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol is unique due to its specific structural modifications, which may confer distinct biological activities and properties compared to other steroids.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications

Properties

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h9,11,14-16,18,22H,3-8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZKECRYCBBYFI-GJCUDGATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC5=C(C[C@]34C)C=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975820
Record name 10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60413-79-8
Record name (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60413-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060413798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-androsta-2,4-dieno[2,3-d]isoxazol-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
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(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
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(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
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Reactant of Route 6
(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol

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